3-Amino-5-cyclobutylmethoxy-benzoic acid
Description
Properties
IUPAC Name |
3-amino-5-(cyclobutylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-10-4-9(12(14)15)5-11(6-10)16-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFLNNWMVVGDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 3-Nitro-5-hydroxybenzoic Acid
This route begins with nitration of 5-hydroxybenzoic acid to introduce a nitro group at position 3, followed by alkylation of the phenolic hydroxyl group.
Reaction Scheme:
-
Nitration :
-
Methyl Ester Protection :
-
Mitsunobu Alkylation :
-
Nitro Reduction :
-
Ester Hydrolysis :
Advantages:
-
High regioselectivity in nitration due to the hydroxyl group’s directing effects.
-
Mitsunobu reaction ensures efficient O-alkylation without racemization.
Palladium-Catalyzed Coupling Approaches
Reaction Scheme:
-
Bromination of 3-Aminobenzoic Acid :
-
Methyl Ester Protection :
-
Ullmann Coupling :
-
Amination via Buchwald-Hartwig :
-
Ester Hydrolysis :
As in Section 2.1.
Advantages:
-
Avoids harsh nitration conditions.
-
Compatible with electron-deficient aryl halides.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Conditions |
|---|---|---|---|
| Direct Alkylation | Nitration, Mitsunobu, Reduction | ~60% | HNO₃/H₂SO₄, DIAD/PPh₃, H₂/Pd |
| Ullmann Coupling | Diazotization, Ullmann, Buchwald | ~50% | CuI/K₂CO₃, Pd/Xantphos |
-
Yield Considerations : Direct alkylation offers higher overall yields due to efficient Mitsunobu and reduction steps.
-
Functional Group Tolerance : Ullmann coupling requires inert conditions for the aryl bromide intermediate.
Challenges and Optimization Strategies
Regioselectivity in Nitration
The position of nitration in 5-hydroxybenzoic acid is critical. Para-nitration (position 3) is favored over ortho due to steric hindrance from the carboxylic acid group. Microwave-assisted nitration can improve selectivity and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclobutylmethoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The cyclobutylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.
Scientific Research Applications
3-Amino-5-cyclobutylmethoxy-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclobutylmethoxy-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of 3-amino-5-cyclobutylmethoxy-benzoic acid (inferred) with structurally related benzoic acid derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | CAS Number | Purity |
|---|---|---|---|---|---|
| This compound* | C₁₂H₁₅NO₃ | 221.25 (calc.) | -NH₂ (3), -OCH₂C₄H₇ (5) | N/A | N/A |
| 3-Amino-5-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | -NH₂ (3), -OH (5) | 76045-71-1 | 95% |
| 5-Amino-2-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | -NH₂ (5), -OCH₃ (2) | 3403-47-2 | ≥98% |
| 3-Amino-5-fluoro-2-methylbenzoic acid | C₈H₈FNO₂ | 169.15 | -NH₂ (3), -F (5), -CH₃ (2) | 246877-31-6 | N/A |
| 3-Amino-5-cyanobenzoic acid | C₈H₆N₂O₂ | 162.15 | -NH₂ (3), -CN (5) | 1000341-18-3 | N/A |
*Inferred values based on structural analogs.
Key Observations:
- Molecular Weight : The cyclobutylmethoxy group increases molecular weight (221.25) compared to smaller substituents like -OH (153.14) or -OCH₃ (167.16) .
- Substituent Effects: Hydroxy Group (5-position): Enhances polarity and hydrogen-bonding capacity but may reduce metabolic stability (e.g., 3-amino-5-hydroxybenzoic acid) . Methoxy Group (2-position): Improves lipophilicity (LogP ~1.5–2.0) and stability compared to hydroxyl analogs .
Physicochemical and Functional Differences
Solubility and Stability:
- 3-Amino-5-hydroxybenzoic Acid: High aqueous solubility due to polar -OH group but prone to oxidation .
- 5-Amino-2-methoxybenzoic Acid: Moderate solubility in organic solvents; methoxy group enhances stability .
- This compound: Predicted low aqueous solubility due to bulky hydrophobic substituent; high thermal stability inferred from ether linkage .
Biological Activity
3-Amino-5-cyclobutylmethoxy-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and related research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features an amino group and a methoxy group attached to a benzoic acid core, along with a cyclobutyl substituent. This unique structure may contribute to its biological activity.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It could interact with various receptors, potentially influencing signal transduction pathways linked to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound. For instance, it has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The observed IC50 values indicate that the compound has potential as an anticancer agent, particularly in breast and cervical cancers.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, highlighting its potential for further development as an antimicrobial agent .
- Cancer Cell Line Studies :
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-Amino-5-cyclobutylmethoxy-benzoic acid?
- Methodological Answer : The synthesis typically involves introducing the cyclobutylmethoxy group via nucleophilic substitution or coupling reactions. For example, triazine-based coupling strategies (as seen in structurally similar compounds) utilize intermediates like 4-(4-substituted-phenoxy)-1,3,5-triazin-2-yl derivatives. Key steps include:
- Precursor Selection : Use 3-amino-5-hydroxybenzoic acid as a starting material, substituting the hydroxyl group with cyclobutylmethoxy via Mitsunobu or Williamson ether synthesis .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via /-NMR .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures robust characterization:
- Spectroscopy :
- NMR : -NMR (DMSO-d6, 400 MHz) identifies aromatic protons (δ 6.8–7.2 ppm) and cyclobutylmethoxy protons (δ 3.5–4.0 ppm). -NMR confirms carboxyl (δ ~170 ppm) and cyclobutyl carbons .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) verifies the molecular ion peak [M–H]⁻ at m/z 264.1 (calculated for CHNO) .
- Chromatography : Reverse-phase HPLC (UV detection at 254 nm) assesses purity (>98%) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer :
- Conditions : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation and photodegradation .
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like 3-amino-5-hydroxybenzoic acid .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. Adjust solvent effects (e.g., DMSO implicit solvation) to improve alignment .
- X-ray Diffraction : Resolve ambiguities by growing single crystals (via slow evaporation in ethanol) and analyzing the crystal structure to validate bond angles and dihedral angles .
Q. What strategies optimize the synthetic yield of this compound?
- Methodological Answer :
- Catalysis : Screen palladium catalysts (e.g., Pd(OAc)) for coupling efficiency in cyclobutylmethoxy introduction.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates. For example, DMF increases yields by 15% compared to THF .
- Temperature Control : Optimize stepwise heating (80°C for 12 hours) to minimize side reactions like ester hydrolysis .
Q. How can computational tools predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Prepare the ligand structure from PubChem data (InChI: [provided in ]) and optimize protonation states at physiological pH .
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP ~1.8, high gastrointestinal absorption) .
Q. What role does the carboxylic acid moiety play in metal-organic framework (MOF) applications?
- Methodological Answer :
- Coordination Chemistry : The carboxylate group acts as a linker for metal nodes (e.g., Zn, Cu). Synthesize MOFs via solvothermal methods (DMF, 120°C) and characterize porosity via BET analysis .
- Functionalization : Post-synthetic modification (e.g., amidation) introduces amino groups for gas adsorption (CO/N selectivity studies) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
- Methodological Answer :
- TGA-DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N atmosphere) to determine decomposition onset (~220°C). Compare with literature values, noting discrepancies due to crystallinity or impurities .
- Controlled Repeats : Replicate synthesis/purification protocols from conflicting studies to isolate variables (e.g., residual solvents affecting stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
